

Application Note & Protocol: Synthesis of Key Intermediates for Relebactam

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Compound of Interest

Compound Name: (S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate

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For: Researchers, scientists, and drug development professionals in medicinal and process chemistry.

Abstract

Relebactam is a diazabicyclooctane (DBO) β -lactamase inhibitor developed to combat antibiotic resistance in Gram-negative bacteria.^[1] When combined with imipenem/cilastatin (Recarbrio®), it restores the antibiotic's efficacy against a broad spectrum of β -lactamases, including Ambler class A (like KPC) and class C (AmpC) enzymes.^{[2][3]} The synthesis of Relebactam hinges on the stereocontrolled construction of its core piperidine structure and the subsequent formation of the bicyclic urea system. This document provides an in-depth guide to the synthesis of critical Relebactam intermediates, focusing on scientifically sound, field-proven protocols. We will dissect the strategic decisions behind the synthetic route, offer step-by-step methodologies, and present troubleshooting insights derived from process development studies.

Introduction: The Clinical Imperative for Relebactam

The rise of multidrug-resistant organisms represents a critical threat to global health.^[4] A primary mechanism of resistance is the bacterial production of β -lactamase enzymes, which hydrolyze and inactivate β -lactam antibiotics like carbapenems.^[3] Relebactam functions by covalently binding to the active site serine of these enzymes, protecting the partner antibiotic from degradation.^[1] Approved by the FDA in 2019, the combination therapy is indicated for

treating complex hospital-acquired infections, including pneumonia and urinary tract infections, where other options are limited.[1][4]

The molecular architecture of Relebactam, particularly its densely functionalized and stereochemically rich diazabicyclooctane core, presents significant synthetic challenges.[5] An efficient and scalable synthesis is paramount for its clinical and commercial success.[6][7] This guide focuses on elucidating a practical and robust synthetic pathway.

Retrosynthetic Strategy

A logical retrosynthetic analysis of Relebactam reveals that the core structure can be disconnected to key, more manageable intermediates. The primary disconnection breaks the bicyclic urea and the piperidine ring, identifying a chiral piperidine derivative as the cornerstone building block. This approach isolates the stereochemical challenges to the synthesis of this key intermediate.

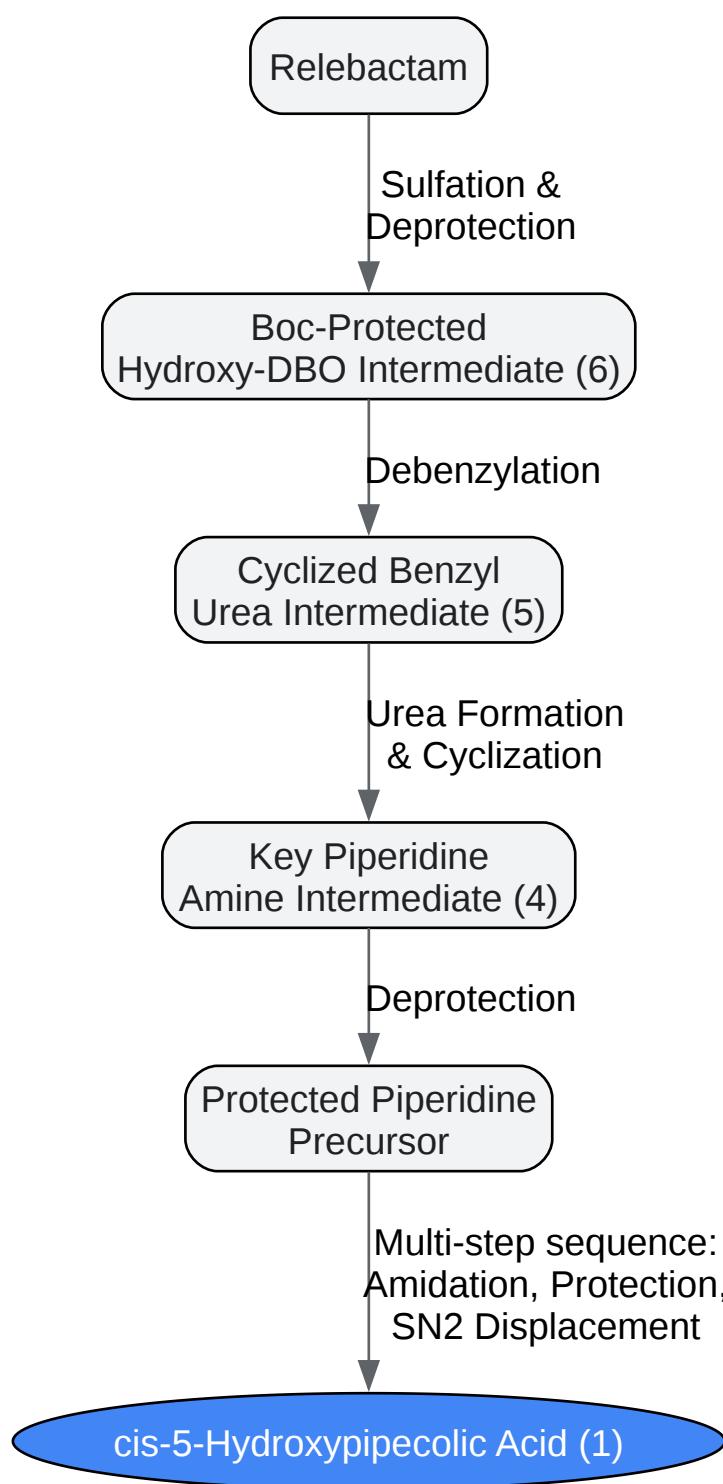
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Figure 1: A simplified retrosynthetic analysis of Relebactam, highlighting the key intermediates derived from a common starting material.

Synthesis of the Chiral Piperidine Core

Multiple routes to the chiral piperidine core of Relebactam have been explored, starting from materials like L-pyroglutamic acid or L-glutamic acid.^[8] However, an efficient and scalable manufacturing route developed by Merck utilizes commercially available cis-5-hydroxypipecolic acid as the starting point.^[9] This section details the key transformations to construct the pivotal piperidine amine intermediate.

Protocol 1: Synthesis of the Piperidine Amine Intermediate (4)

This multi-step sequence involves amidation, protection, and a crucial SN2 displacement to install the benzyl oxyamino side chain with the correct stereochemistry.

Step-by-Step Methodology:

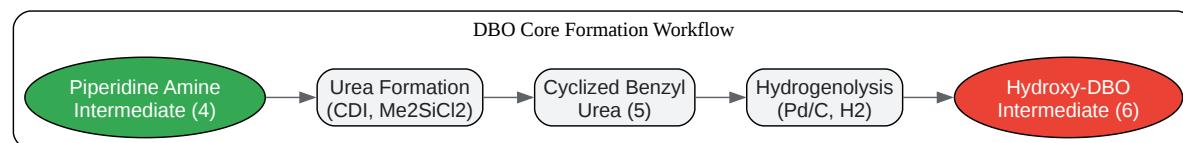
- **Amidation:** Couple cis-5-hydroxypipecolic acid (1) with tert-butyl 4-aminopiperidine-1-carboxylate using a peptide coupling agent like EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) in the presence of an activating agent such as HOPO (2-hydroxypyridine-N-oxide).^[9]
- **Hydroxyl Protection:** Protect the secondary alcohol of the resulting amide with a suitable protecting group, such as a nosyl (Ns) group, by reacting it with 2-nitrobenzenesulfonyl chloride (NsCl) in the presence of a base like DMAP (4-dimethylaminopyridine).^[9] This protection activates the hydroxyl group for the subsequent nucleophilic substitution.
- **SN2 Displacement:** The nosyl-protected intermediate undergoes an SN2 reaction with N-benzyloxysulfonamide (NsNHOBn) in the presence of a base like potassium carbonate (K₂CO₃). This step proceeds with inversion of configuration, establishing the critical trans stereochemistry of the two substituents on the piperidine ring.^[9]
- **Deprotection:** The nosyl groups are removed using a nucleophilic thiol, such as thioglycolic acid (HSCH₂COOH), and a base (K₂CO₃). The resulting free amine is then typically isolated as a stable salt, for example, by adding p-toluenesulfonic acid (p-TSA) to yield the tosylate salt of the desired amine intermediate (4).^[9]

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Scientist's Note (Expertise & Experience): The choice of a nosyl group for hydroxyl activation is strategic. It serves as an excellent leaving group for the SN2 reaction, which is critical for inverting the stereocenter and setting the required (2S, 5R) configuration. The subsequent deprotection under mild, non-hydrogenolytic conditions is advantageous as it preserves the benzyl ether on the hydroxylamine moiety, which is needed for the next stages.

Formation of the Diazabicyclooctane (DBO) Core

With the stereochemically defined piperidine amine in hand, the next critical phase is the construction of the bicyclic urea structure, also known as the diazabicyclooctane (DBO) core.



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Figure 2: Workflow for the construction of the key hydroxy-DBO intermediate from the chiral piperidine precursor.

Protocol 2: Synthesis of the Hydroxy-DBO Intermediate (6)

This protocol outlines the cyclization to form the urea ring and the subsequent debenzylation to expose the hydroxyl group required for final sulfation.

Step-by-Step Methodology:

- **Urea Formation and Cyclization:** Treat the piperidine amine intermediate (4, as its free base) with a carbonyl equivalent. A highly effective method uses 1,1'-carbonyldiimidazole (CDI) in the presence of an additive like dichlorodimethylsilane (Me₂SiCl₂).^[9] This combination facilitates the efficient formation of the bicyclic urea ring to yield the benzyl-protected DBO intermediate (5).
- **Debenzylation:** Remove the benzyl protecting group from the hydroxylamine moiety via palladium-catalyzed hydrogenolysis (Pd/C, H₂). This reaction must be carefully controlled to avoid side reactions. The use of additives like bis(trimethylsilyl)acetamide (BSA) and DABCO (1,4-diazabicyclo[2.2.2]octane) has been shown to be crucial for achieving a clean and high-yielding conversion to the hydroxy-DBO intermediate (6).^[9]

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Scientist's Note (Trustworthiness): The hydrogenolysis step is a critical control point. Without proper optimization, oligomeric impurities can form, complicating purification and reducing yield. [10] The use of silylating agents like BSA and a base like DABCO helps to prevent side reactions by temporarily protecting the free hydroxyl and urea N-H groups, ensuring a clean conversion to the desired monomeric product.^{[9][10]} This self-validating system ensures high purity of the intermediate, which is essential for the success of the final steps.

Final Steps to Relebactam

The final stage of the synthesis involves the sulfation of the hydroxyl group and the removal of the Boc protecting group from the piperidine side chain.

Protocol 3: Synthesis of Relebactam (API)

Step-by-Step Methodology:

- **Sulfation:** React the hydroxy-DBO intermediate (6) with a sulfating agent. The sulfur trioxide pyridine complex (SO₃-pyridine) is a commonly used reagent for this transformation.^[9] The reaction is typically performed in the presence of a non-nucleophilic base like 2-picoline to neutralize the acid generated.

- Deprotection: Remove the tert-butoxycarbonyl (Boc) group under acidic conditions. While strong acids like TFA can be used, a milder method employing iodotrimethylsilane (TMSI) is effective and ensures the final product is isolated as the desired zwitterionic salt.^[9] Following deprotection, a standard aqueous workup and crystallization/precipitation yields Relebactam as the final active pharmaceutical ingredient (API).

Data Summary

The efficiency of a synthetic route is best summarized by quantitative data. The following table provides representative yields for the key transformations described.

Transformation	Starting Material	Product	Representative Yield	Purity (HPLC)	Reference
Multi-step to Amine	cis-5-Hydroxypiperolic acid (1)	Piperidine Amine Salt (4)	~60-70%	>98%	[9]
DBO Core Formation	Piperidine Amine (4)	Hydroxy-DBO (6)	~85-95%	>99%	[9][10]
Sulfation & Deprotection	Hydroxy-DBO (6)	Relebactam	~75-85%	>99.5%	[9][10]
Overall Route	cis-5-Hydroxypiperolic acid (1)	Relebactam	~40-50%	>99.5%	[9][11]

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